Glycyl-D-asparagine is a dipeptide composed of the amino acids glycine and D-asparagine. This compound is of interest in various biochemical contexts due to its structural properties and potential applications in biological systems.
Glycyl-D-asparagine can be synthesized through chemical methods or extracted from specific biological sources where it may occur as a part of larger peptides or proteins. The synthesis often involves peptide coupling techniques that facilitate the formation of peptide bonds between amino acids.
Glycyl-D-asparagine falls under the category of dipeptides, which are short chains of two amino acids linked by a peptide bond. It is classified as a non-proteinogenic dipeptide due to the presence of the D-isomer of asparagine.
The synthesis of glycyl-D-asparagine typically employs solid-phase peptide synthesis or solution-phase methods. In solid-phase synthesis, the amino acids are sequentially added to a solid support, allowing for easy purification and isolation of the desired product.
Technical Details:
Glycyl-D-asparagine has a molecular formula of CHNO. The structure features a glycine residue (the simplest amino acid) linked to a D-asparagine residue, which contains an additional carboxylic acid group compared to glycine.
Glycyl-D-asparagine can undergo various chemical reactions typical of peptides, including hydrolysis, deamidation, and racemization. These reactions can alter its stability and biological activity.
Technical Details:
The mechanism by which glycyl-D-asparagine exerts its effects in biological systems is not fully elucidated but may involve interactions with specific receptors or enzymes that recognize dipeptides.
Research indicates that dipeptides like glycyl-D-asparagine may influence metabolic pathways or cellular signaling processes, although specific interactions remain to be fully characterized in scientific literature.
Glycyl-D-asparagine has potential applications in:
The synthesis of Glycyl-D-asparagine (Gly-D-Asn), a dipeptide comprising glycine and the D-enantiomer of asparagine, presents significant challenges in maintaining chiral integrity. Traditional peptide coupling methods using carbodiimide reagents like DCC (dicyclohexylcarbodiimide) risk racemization at the α-carbon of asparagine, particularly during activation of the carboxylic acid group. Asparagine residues exhibit heightened racemization susceptibility due to the electron-withdrawing nature of the side-chain amide group, which facilitates base-catalyzed enolization [3] [6]. Racemization mechanisms involve the formation of a planar oxazolone intermediate when using classical activation protocols, leading to partial epimerization that generates the undesired Gly-L-Asn diastereomer. This phenomenon complicates the synthesis of enantiopure Gly-D-Asn, as the physicochemical similarity between diastereomers hinders subsequent purification [3] [6].
Stabilization strategies have been developed to suppress racemization:
Table 1: Racemization Propensity of Coupling Agents in Gly-D-Asn Synthesis
Coupling Agent | Racemization (%) | Optimal Solvent | Temperature Range |
---|---|---|---|
DCC | 15-25% | DMF | 0-25°C |
HBTU | 5-10% | DCM/DMF (1:1) | -15-0°C |
HATU | 2-5% | DMF | -15-0°C |
DIC/HOAt | 1-3% | NMP | -20-0°C |
The stereochemical lability of asparagine derivatives necessitates rigorous analytical monitoring during synthesis. Chiral ligand-exchange capillary electrophoresis (LE-CE) employing Cu(II)-D-gluconate complexes enables real-time assessment of epimeric contamination, detecting as little as 0.5% Gly-L-Asn impurity [5]. This technique exploits differential migration of diastereomeric complexes formed between copper ions, chiral selectors, and peptide enantiomers, providing critical quality control during Gly-D-Asn production [5] [9].
Solution-phase synthesis offers advantages for Gly-D-Asn production at multi-gram scales. The classical protocol employs orthogonal protection schemes: Boc-Gly-OH coupled with D-Asn(Xan)-OMe (Xan = xanthyl protection for the side chain amide), followed by global deprotection. This approach enables intermediate purification via recrystallization after each synthetic step, yielding dipeptides with >98% enantiomeric excess (ee) when optimized [4] [9]. The homogeneous reaction environment facilitates real-time reaction monitoring using techniques like NMR spectroscopy, allowing immediate optimization. However, solution-phase synthesis becomes increasingly impractical for longer peptides due to exponential yield reduction with each additional residue and labor-intensive purification requirements [6] [9].
Solid-phase peptide synthesis (SPPS) using Fmoc chemistry provides a streamlined alternative. Gly-D-Asn synthesis typically employs Wang resin functionalized with the C-terminal D-Asn. Strategic side-chain protection is essential:
Table 2: Comparative Analysis of Synthesis Methodologies for Gly-D-Asn
Parameter | Solution-Phase | Solid-Phase (Fmoc) |
---|---|---|
Typical Scale | Multigram | Milligram to gram |
Intermediate Purification | Required after each step | Not required |
Automation Potential | Low | High |
Racemization Risk | Moderate | Low (≤2%) |
Synthesis Time (dipeptide) | 24-48 hours | 2-4 hours |
Key Limitation | Low throughput | Resin loading capacity |
Despite operational advantages, SPPS faces challenges with support-derived impurities from incomplete cleavage or resin degradation. Trityl-based linkers enable mild TFA-mediated cleavage (0.5-1% TFA in DCM) that preserves chiral integrity while minimizing aspartimide formation in the asparagine residue [6] [9]. Post-cleavage, reversed-phase HPLC purification remains essential to achieve pharmaceutical-grade purity (>99%) regardless of synthesis methodology [4].
X-ray crystallographic analysis reveals fundamental differences between the racemic and enantiopure forms of glycyl-asparagine dipeptides. Glycyl-DL-aspartic acid monohydrate (a structural analog) crystallizes in the centrosymmetric triclinic space group P1̄ with unit cell parameters a = 7.3639(5) Å, b = 7.6868(5) Å, c = 8.1673(6) Å, α=99.566(3)°, β=99.384(4)°, γ=100.994(4)° (Z=2). The asymmetric unit contains both enantiomers positioned around inversion centers, creating head-to-tail chains stabilized by O1H2···O6 and N9H10···O3 hydrogen bonds along the a-axis [7]. This arrangement enables dense molecular packing with calculated density of 1.586 g/cm³, significantly higher than the enantiopure form (1.512 g/cm³) [7].
The crystalline architecture of enantiopure Gly-D-Asn differs substantially, adopting non-centrosymmetric space groups (typically P2₁2₁2₁). This arrangement features asymmetric hydrogen bonding networks where the backbone -CONH- forms bifurcated hydrogen bonds with carbonyl oxygen atoms at distances of 2.85-2.92 Å. The D-configuration induces distinctive side-chain orientations, positioning the asparagine carboxamide group perpendicular to the peptide plane versus parallel orientation in L-enantiomers. This conformational divergence alters the dipole moment alignment (calculated at 9.2 Debye for Gly-D-Asn vs 8.7 Debye for Gly-L-Asn) and influences crystalline solubility [7].
Table 3: Crystallographic Parameters of Glycyl-Asparagine Analogs
Parameter | Gly-DL-Asp-OH·H₂O | Gly-D-Asp-OH | Gly-L-Asp-OH |
---|---|---|---|
Space Group | P1̄ | P2₁2₁2₁ | P2₁2₁2₁ |
Unit Cell (Å/°) | a=7.36, b=7.69, c=8.17 | a=5.42, b=7.89, c=15.32 | a=5.41, b=7.88, c=15.30 |
α=99.6, β=99.4, γ=101.0 | α=β=γ=90 | α=β=γ=90 | |
H-Bond Lengths (Å) | 2.79-2.85 | 2.82-2.93 | 2.82-2.93 |
Density (g/cm³) | 1.586 | 1.512 | 1.510 |
Vibrational spectroscopy corroborates structural differences between enantiomeric forms. Raman spectra of Gly-D-Asn crystals exhibit characteristic shifts in the amide I band (1665 cm⁻¹) compared to the L-form (1672 cm⁻¹), attributed to altered C=O···H-N hydrogen bonding angles. The D-enantiomer shows intensified bands at 1400-1450 cm⁻¹ region corresponding to C-N stretching with partial double-bond character, indicating restricted rotation about the peptide bond. DFT calculations (B3LYP/6-311++G** level) accurately predict these vibrational modes and confirm the enhanced stability of Gly-D-Asn crystals under high-pressure conditions (up to 30 GPa) due to more efficient packing [7].
Purification of synthetic Gly-D-Asn demands orthogonal techniques to resolve three critical impurities:
Preparative chiral chromatography using polysaccharide-based stationary phases (Chiralpak® IA or IB) achieves baseline separation of Gly-D/L-Asn diastereomers. Optimal resolution occurs with ethanol/water (82:18 v/v) mobile phase at 25°C, providing α=1.32 and Rₛ=2.15 resolution values. The separation mechanism exploits differential hydrogen-bonding capacity and hydrophobic interactions between the D-enantiomer's carboxamide orientation and chiral selectors [5] [9]. For industrial-scale purification, simulated moving bed (SMB) chromatography enhances throughput while reducing solvent consumption by 60-70% compared to batch processes [5].
Ligand-exchange capillary electrophoresis (LE-CE) serves as both analytical and micro-preparative technique. Copper(II)-D-saccharate complexes (25 mM in 50 mM borate buffer, pH 8.5) provide superior resolution of Gly-D/L-Asn (Rₛ=4.2) compared to other chiral selectors. The separation relies on differential chelation kinetics and complex stability constants (Kd-D/Kd-L = 1.24) between enantiomers. Gly-D-Asn migrates faster due to its reduced stability constant with the chiral selector complex (Kd = 3.2 × 10³ M⁻¹ vs 4.0 × 10³ M⁻¹ for L-form) [5]. This technique achieves 99.2% enantiomeric purity with nanogram-scale recovery suitable for analytical standards.
Table 4: Performance Comparison of Chiral Separation Techniques
Technique | Conditions | Resolution (Rₛ) | Throughput | Purity Achievable |
---|---|---|---|---|
Chiral HPLC | Chiralpak® IA, EtOH/H₂O (82:18) | 2.15 | Moderate | >99.5% ee |
Ligand-Exchange CE | 25mM Cu(II)-D-saccharate, pH 8.5 | 4.2 | Low | 99.2% ee |
Countercurrent Chromatography | PEG-1000/Ammonium sulfate biphasic | 1.8 | High | 98.7% ee |
Enzymatic Resolution | L-Aminopeptidase immobilized | N/A | Industrial | >99% ee |
Countercurrent chromatography (CCC) offers a support-free alternative using aqueous biphasic systems. The optimized system employs polyethylene glycol-1000 (16% w/w) and ammonium sulfate (12% w/w) with 0.1 M L-prolinamide as chiral selector. Gly-D-Asn partitions preferentially into the PEG-rich upper phase (Kd=1.85) while Gly-L-Asn concentrates in the sulfate-rich lower phase (Kd=0.54). This technique enables multi-gram separations with 98.7% enantiomeric purity and >90% recovery, though it requires precise temperature control (25±0.5°C) [5] [9].
Enzymatic resolution provides a highly selective approach at industrial scale. Immobilized L-aminopeptidase selectively hydrolyzes Gly-L-Asn to glycine and L-asparagine at 37°C (pH 7.4), leaving the D-enantiomer intact. The unreacted Gly-D-Asn is then separated by ion-exchange chromatography with 99.1% ee and 85% yield. This bioresolution process is commercially implemented for kilogram-scale production of non-natural D-dipeptides [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1